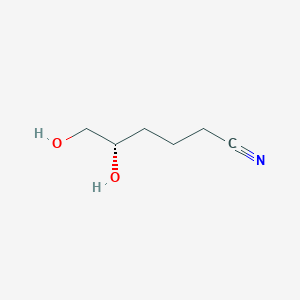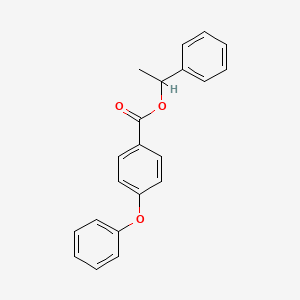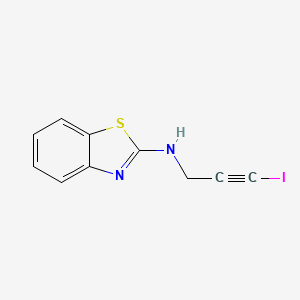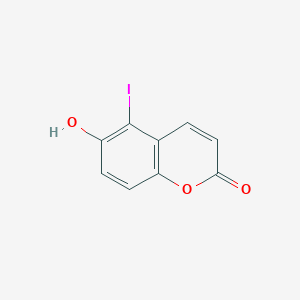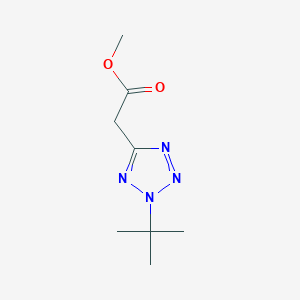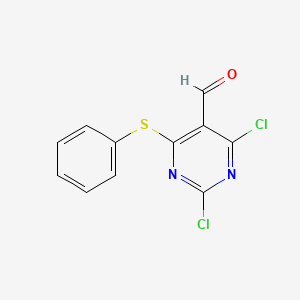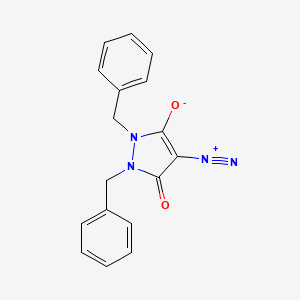
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of diazonium and benzyl groups further enhances its reactivity and versatility in chemical reactions.
准备方法
The synthesis of 1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with a β-diketone. This reaction is usually carried out in an acidic medium to facilitate the formation of the pyrazolone ring.
Introduction of Benzyl Groups: The next step involves the introduction of benzyl groups through a benzylation reaction. This can be achieved by reacting the pyrazolone intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Diazotization: The final step involves the diazotization of the benzylated pyrazolone. This is typically carried out by treating the compound with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
化学反应分析
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in substitution reactions with nucleophiles such as amines, phenols, and thiols, leading to the formation of substituted pyrazolones.
Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form azo dyes. This reaction is typically carried out in an alkaline medium.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative. This reaction is usually carried out using reducing agents such as sodium borohydride.
科学研究应用
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of azo dyes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate involves its ability to undergo various chemical reactions due to the presence of the diazonium group. The diazonium group can act as an electrophile, facilitating substitution and coupling reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to the development of new therapeutic agents.
相似化合物的比较
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate can be compared with other similar compounds such as:
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid: This compound also contains benzyl groups and a heterocyclic core but differs in its overall structure and reactivity.
Benzenesulfonyl fluoride, 2-[2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]: This compound features a similar pyrazolone core but has different substituents, leading to variations in its chemical behavior and applications.
属性
CAS 编号 |
93847-25-7 |
|---|---|
分子式 |
C17H14N4O2 |
分子量 |
306.32 g/mol |
IUPAC 名称 |
1,2-dibenzyl-4-diazonio-5-oxopyrazol-3-olate |
InChI |
InChI=1S/C17H14N4O2/c18-19-15-16(22)20(11-13-7-3-1-4-8-13)21(17(15)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
HKVNYCRYHMXUQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)N2CC3=CC=CC=C3)[N+]#N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
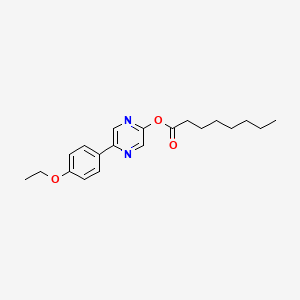
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
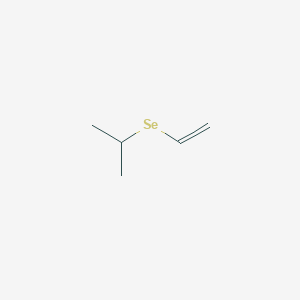
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

